

# Spectroscopic Analysis of Triphenylvinyltin: A Technical Guide

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## Compound of Interest

Compound Name: Triphenyl vinyl tin

Cat. No.: B15342292

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This technical guide provides an in-depth overview of the spectroscopic data for triphenylvinyltin, a significant organotin compound. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for its identification and characterization in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For triphenylvinyltin, both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR are crucial for its structural elucidation.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of triphenylvinyltin exhibits characteristic signals corresponding to the protons of the phenyl and vinyl groups. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing nature of the tin atom and the anisotropic effects of the phenyl rings.

Proton Type	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Vinyl Protons	5.5 - 7.0	Multiplet	
Phenyl Protons	7.2 - 7.8	Multiplet	

Table 1:  $^1\text{H}$  NMR Spectral Data for Triphenylvinyltin. The precise chemical shifts and coupling patterns can vary slightly depending on the solvent and the spectrometer's field strength.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of triphenylvinyltin. The signals are assigned to the carbons of the phenyl and vinyl moieties.

Carbon Type	Chemical Shift ( $\delta$ , ppm)
Vinyl Carbons	130 - 145
Phenyl Carbons (ipso)	135 - 140
Phenyl Carbons (ortho, meta, para)	125 - 130

Table 2:  $^{13}\text{C}$  NMR Spectral Data for Triphenylvinyltin. The ipso-carbon (the carbon directly attached to the tin atom) typically shows a distinct chemical shift.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of triphenylvinyltin is characterized by absorption bands corresponding to the vibrations of the phenyl, vinyl, and tin-carbon bonds.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3050 - 3100	Medium
C-H stretch (vinyl)	3000 - 3050	Medium
C=C stretch (aromatic)	1470 - 1600	Medium to Strong
C=C stretch (vinyl)	~1580	Medium
C-H in-plane bend (aromatic)	1000 - 1300	Medium
C-H out-of-plane bend (aromatic)	690 - 900	Strong
Sn-C stretch	500 - 600	Medium to Strong

Table 3: FT-IR Spectral Data for Triphenylvinyltin. The presence of strong bands in the fingerprint region is characteristic of the triphenyltin moiety.

## Experimental Protocols

The following provides a general methodology for obtaining the NMR and IR spectra of triphenylvinyltin.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- Dissolve approximately 10-20 mg of triphenylvinyltin in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### 2. Instrumentation:

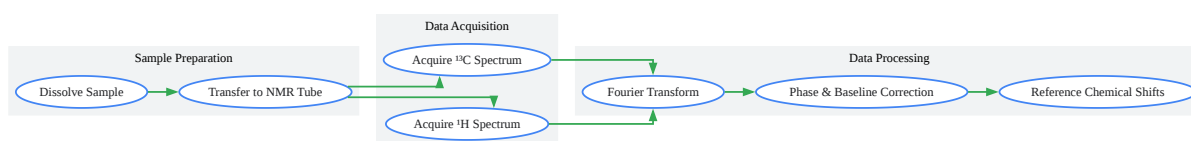
- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

#### 3. Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger spectral width (e.g., 0-200 ppm) is necessary.

#### 4. Data Processing:

- Apply Fourier transformation to the raw data.
- Phase and baseline correct the spectra.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



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Caption: Workflow for NMR Spectroscopic Analysis.

## FT-IR Spectroscopy Protocol

### 1. Sample Preparation:

- KBr Pellet Method: Mix a small amount of triphenylvinyltin (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

## 2. Instrumentation:

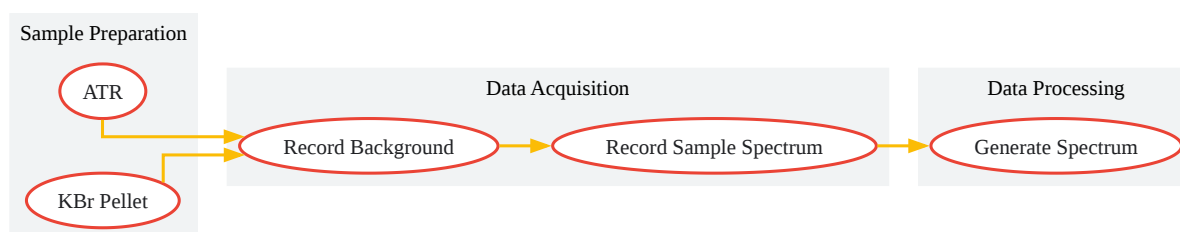
- A Fourier-Transform Infrared (FT-IR) spectrometer.

## 3. Data Acquisition:

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400  $\text{cm}^{-1}$ .

## 4. Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Baseline correction may be applied if necessary.



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